molecular formula C19H16BrNO3 B214346 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214346
M. Wt: 386.2 g/mol
InChI Key: COTKAJPNMKURPV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one, also known as BHIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHIM belongs to the class of indole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphoinositide 3-kinase, which are involved in these pathways.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is not readily soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to investigate the mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to investigate the optimal dosage and administration route for 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one, as well as its long-term safety and efficacy. Additionally, 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one could be studied for its potential as a lead compound for the development of novel drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-bromo-1-methylindole with ethyl acetoacetate in the presence of a base, followed by the addition of benzaldehyde and a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications in various fields of medicine. Its anti-cancer properties have been investigated in several studies, where it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. 5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one

InChI

InChI=1S/C19H16BrNO3/c1-21-17-10-8-14(20)11-16(17)19(24,18(21)23)12-15(22)9-7-13-5-3-2-4-6-13/h2-11,24H,12H2,1H3/b9-7+

InChI Key

COTKAJPNMKURPV-VQHVLOKHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC=CC=C3)O

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O

Origin of Product

United States

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